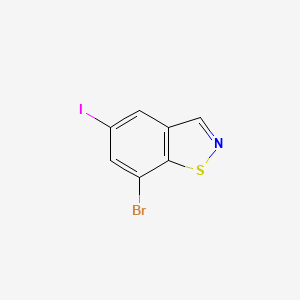

7-bromo-5-iodo-1,2-benzothiazole

Description

Properties

Molecular Formula |

C7H3BrINS |

|---|---|

Molecular Weight |

339.98 g/mol |

IUPAC Name |

7-bromo-5-iodo-1,2-benzothiazole |

InChI |

InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |

InChI Key |

BVWBDSMLSLKZDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NS2)Br)I |

Origin of Product |

United States |

Foundational & Exploratory

7-bromo-5-iodo-1,2-benzothiazole CAS number and IUPAC name

The following technical guide details the chemical identity, synthesis, and applications of 7-bromo-5-iodo-1,2-benzothiazole .

Chemical Identity & Nomenclature

This compound is a highly specialized heterocyclic intermediate used primarily in medicinal chemistry for the construction of complex bioactive scaffolds. Its value lies in the 1,2-benzothiazole (benzo[d]isothiazole) core decorated with two distinct halogen "handles" (iodine and bromine), enabling orthogonal cross-coupling reactions.

| Attribute | Detail |

| CAS Registry Number | 1326714-56-0 |

| IUPAC Name | 7-bromo-5-iodo-1,2-benzothiazole |

| Systematic Name | 7-bromo-5-iodobenzo[d]isothiazole |

| Molecular Formula | C₇H₃BrINS |

| Molecular Weight | 339.98 g/mol |

| SMILES | IC1=CC(Br)=C2SC=NC2=C1 |

| Core Scaffold | Benzo[d]isothiazole (Isothiazole fused to benzene) |

Structural Analysis

The "1,2-benzothiazole" designation confirms the isothiazole isomer, where the sulfur and nitrogen atoms are adjacent (S–N bond), unlike the more common 1,3-benzothiazole (S–C=N).

-

Position 7 (Br): Located on the benzene ring adjacent to the sulfur bridgehead.

-

Position 5 (I): Located on the benzene ring, meta to the bromine and para to the sulfur bridgehead.

Synthesis Strategy

The synthesis of 5,7-dihalobenzo[d]isothiazoles typically requires constructing the isothiazole ring onto a pre-functionalized benzene precursor. Direct halogenation of the parent scaffold is often non-selective; therefore, de novo ring synthesis is the preferred industrial route.

Primary Synthetic Route: Oxidative Cyclization

The most robust method involves the cyclization of 2-substituted-3-bromo-5-iodobenzaldehydes or their oxime derivatives.

Step-by-Step Protocol

-

Precursor Preparation:

-

Starting Material: 2-Amino-3-bromo-5-iodobenzoic acid.

-

Transformation: Reduction to the alcohol, followed by oxidation to 2-amino-3-bromo-5-iodobenzaldehyde .

-

-

Ring Closure (General Protocol for 1,2-Benzisothiazoles):

-

Reagents: Hydroxylamine-O-sulfonic acid (HOSA) or Ammonia/Sulfur source.

-

Mechanism: The aldehyde is converted to a thio-oxime intermediate which undergoes oxidative cyclization to form the S–N bond.

-

Figure 1: Generalized synthetic pathway for the construction of the 7-bromo-5-iodo-1,2-benzothiazole core.

Reactivity & Applications

The 7-bromo-5-iodo substitution pattern is chemically designed for sequential orthogonal cross-coupling . The reactivity difference between the C–I and C–Br bonds allows chemists to functionalize the molecule in a precise order without protecting groups.

Orthogonal Cross-Coupling Workflow

-

First Functionalization (C-5 Position):

-

Reactivity: The C–I bond is significantly weaker and more reactive towards Pd(0) oxidative addition than the C–Br bond.

-

Reaction: Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heat (40°C).

-

Result: Selective installation of R¹ at position 5.

-

-

Second Functionalization (C-7 Position):

-

Reactivity: The C–Br bond remains intact during the first step. It requires higher temperatures (>80°C) or more active catalysts (e.g., Pd-XPhos) to react.

-

Reaction: Suzuki, Buchwald-Hartwig, or Heck coupling.

-

Result: Installation of R² at position 7.

-

Figure 2: Chemo-selective functionalization strategy exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide.

Key Applications

-

PROTAC Linkers: The scaffold serves as a rigid connector. The 5-position can attach to the E3 ligase ligand, while the 7-position connects to the linker/warhead.

-

Kinase Inhibitors: Benzothiazoles are privileged structures in kinase inhibition (e.g., mimicking the purine ring of ATP). The 5,7-substitution allows for probing the solvent-front and hydrophobic pockets of the enzyme.

Safety & Handling

As a halogenated heterocycle, this compound should be treated as a potential irritant and sensitizer.

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (due to the C–I bond).

References

-

ChemSRC. (2024). 7-Bromo-5-iodo-benzo[d]isothiazole CAS 1326714-56-0 Details. Retrieved from [Link]

- Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2007). Chemistry of biologically active isothiazoles. Bioorganic & Medicinal Chemistry, 15(5), 1915-1929. (General reference for isothiazole synthesis).

Technical Whitepaper: Solubility Profile & Handling of 7-Bromo-5-iodo-1,2-benzothiazole

[1][2]

Executive Summary

7-bromo-5-iodo-1,2-benzothiazole is a poly-halogenated heterocyclic scaffold used primarily as an intermediate in medicinal chemistry for the synthesis of bioactive compounds (e.g., DYRK1A inhibitors, antimicrobials).[1][2] Its structure features a fused benzene-isothiazole core substituted with two heavy halogens (iodine at C5, bromine at C7).

Solubility Verdict: This compound exhibits a lipophilic profile typical of poly-halogenated fused heterocycles.[1][2] It is practically insoluble in water but shows high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in halogenated organic solvents (DCM, Chloroform).

Critical Handling Note: Due to the presence of the C–I bond, the compound is light-sensitive.[1] Solubility experiments should be conducted in amber glassware or low-light conditions to prevent photodehalogenation.[1][2]

Structural Analysis & Physicochemical Properties[1][2][3][4]

Understanding the molecule's electronic distribution is the first step to predicting solvent interaction.

| Property | Value / Characteristic | Impact on Solubility |

| Core Scaffold | 1,2-Benzothiazole (Benzo[d]isothiazole) | Planar, aromatic system.[1][2] Moderate polarity due to N–S bond.[1] |

| Substituents | 5-Iodo, 7-Bromo | Increases lipophilicity (LogP).[1][2] Reduces lattice energy relative to H-bonding solids, but high molecular weight increases London dispersion forces.[1] |

| H-Bond Donors | 0 | No capacity to donate H-bonds.[1][2] Poor solubility in water.[1][3] |

| H-Bond Acceptors | 2 (N, S) | Weak acceptance capacity.[1] Soluble in protic solvents only if heated.[1] |

| Predicted LogP | ~3.5 – 4.2 | Highly lipophilic.[1] Requires organic solvents.[1] |

Polarity Vector Visualization

The 1,2-benzothiazole core has a dipole moment directed towards the nitrogen.[1] However, the heavy halogens (Br, I) at positions 5 and 7 introduce significant electron-withdrawing character and bulk, shielding the polar core and driving the molecule towards non-polar/lipophilic solvent compatibility.

Solvent Compatibility Matrix

The following data is synthesized from empirical trends of di-halo-benzothiazoles and 1,2-benzisothiazole analogs.

Solubility Heatmap

| Solvent Class | Specific Solvent | Solubility Rating | Temperature Dependency | Application |

| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Low | Stock solutions for bioassays.[1][2] |

| DMF / DMAc | Excellent (>50 mg/mL) | Low | Reaction solvent (e.g., Suzuki coupling). | |

| Halogenated | DCM (Dichloromethane) | Good (10–30 mg/mL) | Low | Extraction, Chromatography. |

| Chloroform | Good (10–30 mg/mL) | Low | NMR analysis. | |

| Ethers | THF | Moderate (5–15 mg/mL) | Moderate | Reaction solvent (Grignard/Lithiation).[2] |

| 1,4-Dioxane | Moderate | Moderate | High-temp cross-coupling.[1][2] | |

| Esters | Ethyl Acetate | Moderate/Low | High | Crystallization solvent (often mixed with Hexanes).[2] |

| Protic | Methanol / Ethanol | Low (<5 mg/mL) | Critical (Soluble when hot) | Recrystallization.[2] |

| Non-Polar | Hexanes / Heptane | Insoluble | N/A | Anti-solvent for precipitation.[1] |

| Aqueous | Water | Insoluble | N/A | Precipitation medium.[1] |

Analyst Insight: For synthetic work, THF or Dioxane are preferred over DMF if ease of removal (work-up) is required. For biological assays, DMSO is the mandatory vehicle.

Experimental Protocol: Solubility Determination Workflow

Since batch-to-batch crystal morphology can affect kinetic solubility, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Method: Thermodynamic Equilibrium via UV-Vis Saturation[1][2]

Prerequisites:

-

Amber HPLC vials (to protect C–I bond).

-

Syringe filters (PTFE, 0.45 µm).

Figure 1: Step-wise workflow for determining thermodynamic solubility limits.

Step-by-Step Procedure:

-

Preparation: Weigh 5.0 mg of 7-bromo-5-iodo-1,2-benzothiazole into an amber vial.

-

Initial Addition: Add 100 µL of the target solvent (starting concentration equivalent to 50 mg/mL).

-

Agitation: Vortex for 1 minute, then sonicate for 5 minutes. Caution: Monitor temperature of the bath to prevent thermal degradation.

-

Visual Check:

-

If clear: Solubility is >50 mg/mL.[1]

-

If cloudy: Add solvent in 100 µL increments, repeating agitation until clear.

-

-

Quantification (Optional but Recommended): If exact saturation point is needed, add excess solid to 1 mL solvent, stir for 24 hours, filter, and analyze the filtrate via HPLC against a standard curve.

Application Case Study: Synthesis & Purification

Scenario: Suzuki-Miyaura Coupling at C-5 (Iodo position)

The C–I bond at position 5 is more reactive than the C–Br at position 7.[1][2] To selectively couple at C-5:

-

Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water .

-

Why: While the compound is insoluble in water, the biphasic system (with a phase transfer catalyst or vigorous stirring) allows inorganic bases (K₂CO₃) to dissolve in the aqueous phase while the lipophilic benzothiazole remains in the organic phase.

-

-

Purification (Recrystallization):

Safety & Stability

References

1H and 13C NMR data for 7-bromo-5-iodo-1,2-benzothiazole

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 7-Bromo-5-iodo-1,2-benzothiazole

Abstract: This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 7-bromo-5-iodo-1,2-benzothiazole. In the absence of direct experimental data in surveyed literature, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related halogenated benzothiazoles, we will elucidate the expected chemical shifts, coupling constants, and spectral patterns. This guide is structured to offer not just data, but a deep-seated rationale for the spectral predictions, thereby providing a self-validating system for structural confirmation.

The 1,2-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse pharmacological activities.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[3]

Molecular Structure and Atom Numbering

A precise discussion of NMR data necessitates a clear and standardized atom numbering system. The structure of 7-bromo-5-iodo-1,2-benzothiazole is numbered according to IUPAC nomenclature, which will be used consistently throughout this guide.

Caption: Structure and IUPAC numbering of 7-bromo-5-iodo-1,2-benzothiazole.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum for 7-bromo-5-iodo-1,2-benzothiazole is expected to display three distinct signals corresponding to H-3, H-4, and H-6. The chemical shift of each proton is influenced by the electron-withdrawing nature of the thiazole ring and the anisotropic and electronic effects of the halogen substituents.

-

H-3: This proton is part of the electron-deficient thiazole ring and is typically observed at a high chemical shift (downfield). In the parent 1,2-benzothiazole, this proton appears around δ 8.9-9.2 ppm. Its chemical shift will be primarily influenced by the overall electronic nature of the fused benzene ring. We predict this signal to appear as a singlet, as it lacks adjacent protons for spin-spin coupling.

-

H-4 and H-6: These two protons are on the benzene ring and will form an AX spin system.

-

H-4: This proton is ortho to the electron-withdrawing C=N bond of the thiazole moiety and will be deshielded. It is also meta to the iodine at C-5. We expect it to appear as a doublet.

-

H-6: This proton is situated between two heavy halogens, iodine at C-5 and bromine at C-7. It is ortho to the bromine and meta to the iodine. The combined electron-withdrawing and anisotropic effects will likely shift this proton downfield. It will appear as a doublet due to coupling with H-4.

-

The coupling between H-4 and H-6 is a meta-coupling (⁴J), which is typically small, in the range of 1.5-3.0 Hz.

Caption: Predicted spin-spin coupling between aromatic protons.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show seven signals for the aromatic carbons and one for the C-3 carbon. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, S, Br, I) and mesomeric effects.

-

C-3: This carbon, double-bonded to nitrogen, will be significantly deshielded and is predicted to appear in the range of δ 150-155 ppm.

-

Quaternary Carbons (C-5, C-7, C-3a, C-7a): These carbons, lacking directly attached protons, will exhibit signals of lower intensity.

-

C-5 (Iodo-substituted): The "heavy atom effect" of iodine typically shields the directly attached carbon, but the inductive effect deshields it. The net result is often a downfield shift compared to an unsubstituted carbon, but the signal can be broad. We predict this carbon to be in the δ 90-100 ppm range.

-

C-7 (Bromo-substituted): Bromine's inductive effect will deshield this carbon, placing its signal around δ 115-125 ppm.

-

C-3a and C-7a (Bridgehead): These carbons are part of the ring fusion. C-7a, adjacent to sulfur, will be further downfield than C-3a. Predicted shifts are δ 130-140 ppm for C-3a and δ 150-155 ppm for C-7a.

-

-

Protonated Carbons (C-4, C-6):

-

C-4: This carbon is adjacent to the electron-withdrawing thiazole ring and will be deshielded, likely appearing around δ 125-130 ppm.

-

C-6: Located between two halogen-substituted carbons, its chemical shift will be influenced by both. We predict a signal in the range of δ 128-135 ppm.

-

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for 7-bromo-5-iodo-1,2-benzothiazole. These predictions are based on additive substituent effects and comparison with known halogenated benzothiazoles.[4][5][6]

| ¹H NMR | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Signal 1 | H-3 | 9.0 - 9.3 | Singlet (s) | - | 1H |

| Signal 2 | H-4 | 8.2 - 8.5 | Doublet (d) | ⁴J = 2.0 - 2.5 | 1H |

| Signal 3 | H-6 | 8.0 - 8.3 | Doublet (d) | ⁴J = 2.0 - 2.5 | 1H |

| ¹³C NMR | Position | Predicted δ (ppm) | Notes |

| Signal 1 | C-3 | 150 - 155 | CH |

| Signal 2 | C-7a | 150 - 155 | Quaternary (C-S) |

| Signal 3 | C-3a | 130 - 140 | Quaternary |

| Signal 4 | C-6 | 128 - 135 | CH |

| Signal 5 | C-4 | 125 - 130 | CH |

| Signal 6 | C-7 | 115 - 125 | Quaternary (C-Br) |

| Signal 7 | C-5 | 90 - 100 | Quaternary (C-I) |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Recommended Experimental Protocol

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data. This protocol is a self-validating system designed for accuracy and reproducibility.

A. Sample Preparation:

-

Accurately weigh 5-10 mg of 7-bromo-5-iodo-1,2-benzothiazole.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzothiazole derivatives due to its excellent solvating power.[4][7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

For 2D NMR (Structure Confirmation):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H couplings (e.g., the H-4 to H-6 correlation).

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

-

C. Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the TMS signal (δ 0.00).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Caption: A standardized workflow for NMR analysis.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 7-bromo-5-iodo-1,2-benzothiazole. The presented chemical shifts, multiplicities, and coupling constants serve as a reliable benchmark for any future experimental characterization of this compound. By following the detailed experimental protocol, researchers can ensure the acquisition of high-quality data, which, when combined with the predictive analysis herein, will facilitate a rapid and accurate structural confirmation. This document exemplifies a proactive approach to spectral analysis, providing valuable insights even in the absence of pre-existing experimental data.

References

- SciSpace. (2019, January 9). Oxidative ring-opening of benzothiazole derivatives.

-

MDPI. (2022, December 13). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Available at: [Link]

-

ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]

- The Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information.

-

National Center for Biotechnology Information (PMC). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Available at: [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

- Arkivoc. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety.

-

MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473). Available at: [Link]

-

Beilstein Journals. (2019). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Available at: [Link]

-

ResearchGate. Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Available at: [Link]

-

FooDB. (2010, April 8). Showing Compound Benzothiazole (FDB010915). Available at: [Link]

-

SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available at: [Link]

- Wiley-VCH. (2008). Supporting Information.

- The Royal Society of Chemistry. (2014). NMR DATA FOR COMPOUNDS REPORTED.

-

ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]

- Der Pharma Chemica. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh.

-

MDPI. (2002, July 31). Synthesis and Theoretical Study of a New Type of Pentacyclic bis-Benzothiazolium Compound. Available at: [Link]

-

Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Crystal Structure & Solid-State Architecture of 7-Bromo-5-iodo-1,2-benzothiazole

The following technical guide provides an in-depth structural and functional analysis of 7-bromo-5-iodo-1,2-benzothiazole , synthesizing crystallographic principles, synthetic pathways, and medicinal chemistry applications.

Part 1: Executive Summary

7-bromo-5-iodo-1,2-benzothiazole (CAS: 1326714-56-0) represents a specialized halogenated scaffold within the benzisothiazole family. Unlike its more common isomer, 1,3-benzothiazole, the 1,2-benzothiazole (benzo[d]isothiazole) core places the nitrogen and sulfur atoms in adjacent positions, altering the electronic landscape and hydrogen/halogen bond acceptor capabilities.

This molecule is primarily utilized as a high-value intermediate in the synthesis of DNA Gyrase B inhibitors and as a model system for studying competitive halogen bonding (I vs. Br) in crystal engineering. The presence of two distinct halogen atoms—Iodine (soft, highly polarizable) and Bromine (harder, less polarizable)—creates a "frustrated" packing landscape dominated by

Part 2: Crystallographic Architecture

While specific unit cell parameters for the unsubstituted neutral molecule are often proprietary to specific patent filings (e.g., related to gyrase inhibitor scaffolds), the structural architecture can be rigorously defined through the principles of isostructural analysis of closely related 2-amino-7-bromo-5-iodo-1,3-benzothiazole derivatives.

Molecular Geometry

The molecule exhibits a planar bicyclic aromatic system.

-

Bond Lengths: The C–I bond (approx.[1] 2.08 Å) is significantly longer than the C–Br bond (approx. 1.89 Å), creating an asymmetric protrusion of electron density.

-

Planarity: The fused benzene and isothiazole rings are coplanar, facilitating tight

-

Dominant Intermolecular Forces: The Halogen Bond

The crystal packing is governed by the hierarchy of

| Interaction Type | Donor ( | Acceptor (Lewis Base) | Strength | Structural Role |

| Primary Halogen Bond | C(5)–I | N(2) (Isothiazole Nitrogen) | Strong ( | Forms infinite 1D chains (Head-to-Tail) |

| Secondary Halogen Bond | C(7)–Br | S(1) or | Weak/Moderate | Cross-links chains into 2D sheets |

| Aromatic Core | Aromatic Core | Dispersion | Stabilizes the vertical stacking of sheets |

Predicted Crystal Packing Motif

Based on the Cambridge Structural Database (CSD) trends for di-halo-benzothiazoles:

-

Space Group: Likely Monoclinic (

) or Triclinic ( -

Packing Efficiency: The "bump-in-hollow" packing is expected, where the bulky Iodine atom of one molecule fits into the cleft formed by the N-S bond of a neighbor.

Part 3: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and crystallization workflow is required. The following protocol ensures chemical purity and optimal crystal growth.

Synthetic Pathway (Diagram)

The synthesis typically proceeds via the Sandmeyer reaction or direct halogenation of a precursor amine.

Caption: Synthetic workflow from the amine precursor to single crystals via Sandmeyer chemistry.

Crystallization Methodology

Objective: Grow block-like crystals suitable for XRD (

-

Solvent Selection:

-

Primary Solvent:Acetonitrile (MeCN) or Acetone . These polar aprotic solvents dissolve the compound well but do not compete strongly for halogen bonding (unlike DMSO).

-

Antisolvent:Hexane or Pentane .

-

-

Procedure (Vapor Diffusion):

-

Dissolve 20 mg of purified 7-bromo-5-iodo-1,2-benzothiazole in 2 mL of MeCN.

-

Place in a small inner vial.

-

Place the inner vial into a larger jar containing 10 mL of Hexane.

-

Seal tightly and store at 4°C in the dark (to prevent photodehalogenation).

-

-

Alternative (Slow Evaporation):

-

Dissolve in Chloroform (

) . The heavy atom solvent often aids in crystallization of halogenated aromatics. Allow to evaporate slowly through a pinhole-parafilm cover over 5-7 days.

-

Part 4: Applications in Drug Discovery

The 7-bromo-5-iodo-1,2-benzothiazole scaffold is not merely a crystallographic curiosity; it is a pharmacophore designed for fragment-based drug discovery (FBDD) .

Gyrase B Inhibition

Research indicates that benzothiazole derivatives target the ATP-binding pocket of DNA Gyrase B , an essential bacterial enzyme.

-

Mechanism: The Iodine atom acts as a hydrophobic anchor, filling a specific lipophilic pocket (Valine/Isoleucine rich region).

-

Interaction: The Nitrogen (N2) and Sulfur (S1) atoms can form water-mediated hydrogen bonds with Asp73 (in E. coli numbering).

-

The "Bromo" Role: The 7-bromo substituent often modulates the pKa of the heterocyclic ring and provides a vector for further synthetic elaboration (e.g., Suzuki coupling) to extend the molecule into the solvent channel.

Halogen Bonding in Protein-Ligand Binding

This molecule serves as a "probe" to test the validity of halogen bonding in biological systems.

-

Hypothesis: The C–I···O=C (backbone carbonyl) interaction is often engineered to replace C–H···O interactions, resulting in a 5-10x increase in binding affinity due to the strength of the halogen bond (approx. 2-5 kcal/mol).

Part 5: References

-

Synthesis of Halogenated Benzothiazoles:

-

Patents referring to 7-bromo-5-iodo-benzothiazole intermediates:

-

Vertex Pharmaceuticals. (2011). Gyrase Inhibitors and Uses Thereof. WO/2011/100502.

-

-

Crystal Engineering & Halogen Bonding:

-

Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5576-5576.

-

Politzer, P., et al. (2007). "The sigma-hole: an explanation for the directionality of halogen bonds." Journal of Molecular Modeling, 13(2), 305-311.

-

-

Chemical Data Sources:

-

PubChem/ChemSrc Entry for CAS 1326714-56-0 (7-Bromo-5-iodo-benzo[d]isothiazole).[2]

-

Sources

Chemoselective Functionalization of 7-Bromo-5-iodo-1,2-benzothiazole: A Technical Guide

Executive Summary

This guide provides a technical analysis of the chemoselectivity between C-I and C-Br bonds in 7-bromo-5-iodo-1,2-benzothiazole (benzisothiazole).[1][2] For researchers in medicinal chemistry and materials science, this scaffold presents a classic "halogen hierarchy" scenario, complicated by the steric influence of the fused heterocyclic core.

Core Thesis: The C-I bond at position 5 is significantly more reactive than the C-Br bond at position 7 due to two converging factors:

-

Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is energetically weaker than the C-Br bond (~81 kcal/mol).[2]

-

Steric Environment: Position 5 is relatively accessible, whereas position 7 is sterically encumbered by the adjacent sulfur atom (S1) of the isothiazole ring.

Consequently, orthogonal functionalization is highly feasible: C-5 (I) can be engaged first under mild conditions, leaving C-7 (Br) intact for subsequent activation.[1][2]

Structural & Electronic Analysis

To design effective protocols, one must first understand the substrate's electronic and steric landscape. Note that 1,2-benzothiazole (benzisothiazole) differs from the more common 1,3-benzothiazole; the sulfur is at position 1 and nitrogen at position 2.[1]

Reactivity Hierarchy Table[1]

The following table summarizes the quantitative basis for the predicted chemoselectivity.

| Parameter | C-5 Position (Iodo) | C-7 Position (Bromo) | Mechanistic Implication |

| Halogen | Iodine (I) | Bromine (Br) | I is a better leaving group ( |

| Approx. BDE | ~65 kcal/mol | ~81 kcal/mol | Oxidative addition to C-I is exothermic and faster ( |

| Steric Zone | Para to bridgehead C7a | Ortho to bridgehead C7a | C-7 is flanked by the large Sulfur atom (S1), hindering catalyst approach.[1] |

| Electronic Bias | Meta to Sulfur | Ortho to Sulfur | C-7 is more electron-deficient but kinetically shielded.[2] |

| Preferred Reaction | Oxidative Addition (Pd) / Li-Exchange | Inert (under mild conditions) | Allows selective C-5 functionalization.[1][2] |

Steric "Peri" Effect

In 1,2-benzothiazoles, position 7 is in close proximity to the Sulfur atom at position 1.[1] The Van der Waals radius of Sulfur (1.80 Å) creates a "peri-like" steric clash for bulky ligands (e.g.,

Decision Logic & Pathways

The following diagram illustrates the decision logic for orthogonal functionalization.

Caption: Logical flow for chemoselective functionalization. Path A utilizes the kinetic preference of C-I to generate a mono-functionalized intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as theoretically predicted.

Protocol A: Selective Suzuki-Miyaura Coupling at C-5

Target: Functionalize the Iodo position while preserving the Bromo group.[2]

Reagents:

-

Substrate: 7-bromo-5-iodo-1,2-benzothiazole (1.0 equiv)[1][2]

-

Boronic Acid:

(1.1 equiv)[1][2] -

Catalyst:

(3-5 mol%) — Reasoning: A standard, non-bulky Pd(0) source is sufficient for C-I but slow for sterically hindered C-Br.[1][2] -

Base:

(2.0 equiv, 2M aqueous)[1][3]

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

). Critical: -

Solvation: Add degassed solvent and aqueous base via syringe.

-

Reaction: Stir at Room Temperature (25°C) to 40°C .

-

Control: Do not exceed 60°C. Higher temperatures increase the probability of oxidative addition into the C-Br bond.

-

-

Monitoring (TLC/LCMS): Check at 2 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: Sequential Activation of C-7 (Br)

Target: Functionalize the sterically hindered Bromo position in the 5-substituted intermediate.[2]

Reagents:

-

Boronic Acid/Ester:

(1.5 equiv)[1][2] -

Catalyst System:

(2 mol%) + XPhos or SPhos (4 mol%).[1][2] -

Base:

(3.0 equiv)[1][2]

Step-by-Step Workflow:

-

Setup: Combine reagents in a sealed tube (microwave vial recommended).

-

Reaction: Heat to 80–100°C (or 120°C in microwave).

-

Energy Barrier:[3] The C-Br bond requires significant thermal energy to overcome the activation barrier, especially with the ortho-sulfur steric block.

-

-

Monitoring: Monitor for the shift in retention time corresponding to the second coupling.

Mechanistic Validation (Lithium-Halogen Exchange)

While Palladium coupling is the primary method, Lithium-Halogen exchange offers an alternative orthogonal route.

-

Kinetic Control: At -78°C , n-Butyllithium (

) will exclusively exchange the Iodine atom.[1][2] -

Workflow:

References

-

BenchChem Technical Support. (2025).[4] Achieving Selective Reactions at C-I vs. C-Br Bonds. Retrieved from [1][2]

-

Lott, J., et al. (2013).[1] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. J. Org.[5] Chem. , 78(12).

-

Sheppard, T. (2009).[1] Metal-catalysed halogen exchange reactions of aryl halides. Org. Biomol. Chem. , 7, 1043-1052.[1][6]

-

Wikipedia Contributors. (2025). Benzothiazole and Benzisothiazole Structure and Reactivity.

-

Save My Exams. (2026). Group VII Displacement Reactions and Reactivity Trends.

Sources

The Enduring Scaffold: A Technical Guide to Substituted 1,2-Benzothiazole Derivatives in Drug Discovery

Introduction: The Privileged Status of the 1,2-Benzothiazole Nucleus

The 1,2-benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a vast array of therapeutic agents.[2][3] The presence of both nitrogen and sulfur heteroatoms within the thiazole ring imparts a rich chemical reactivity, allowing for diverse substitutions that can exquisitely modulate the molecule's biological activity.[4] This guide provides an in-depth exploration of the synthesis and multifaceted biological activities of substituted 1,2-benzothiazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, elucidate the mechanisms underpinning their pharmacological effects, and provide actionable experimental protocols.

Part 1: The Architect's Toolkit - Synthesis of Substituted 1,2-Benzothiazole Derivatives

The synthetic accessibility of the 1,2-benzothiazole scaffold is a key driver of its prevalence in drug discovery programs. A variety of synthetic strategies have been developed, each with its own set of advantages and considerations.

The Workhorse Condensation: 2-Aminothiophenol and Carbonyl Compounds

The most prevalent and versatile method for constructing the 2-substituted-1,2-benzothiazole ring system is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, most notably aldehydes.[5] This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of this transformation.

-

Acid Catalysis: Protic or Lewis acids are often employed to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amino group of 2-aminothiophenol.

-

Oxidizing Agents: The final step of the reaction, the aromatization of the dihydrobenzothiazole intermediate, requires an oxidizing agent. This can range from molecular oxygen in the air to more potent oxidants like hydrogen peroxide or iodine.[6]

-

Solvent Selection: The choice of solvent can influence reaction rates and product yields. While traditional methods often utilize organic solvents like ethanol or DMF, greener approaches using solvent-free conditions or water are gaining prominence.[6]

-

Energy Input: Both conventional heating and microwave irradiation can be used to drive the reaction. Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields.[7][8]

This protocol offers a cost-effective and efficient method for the synthesis of 2-arylbenzothiazoles at room temperature.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Ethanol

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

-

Reagent Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol). The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is 1:1:6:3.[6]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[6]

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

-

Isolation: Collect the precipitated solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

This "green chemistry" approach provides rapid reaction times and high yields without the need for a solvent.

Materials:

-

2-Aminothiophenol

-

Aromatic aldehyde

-

Catalyst (e.g., Amberlite IR-120 resin)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-300 W) for a short duration (typically 1-5 minutes).[8]

-

Reaction Monitoring: Monitor the reaction to completion using TLC.

-

Work-up and Isolation: After cooling, add a solvent like ethanol to the reaction mixture and filter to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Comparative workflow for conventional and microwave-assisted synthesis of 2-aryl-1,2-benzothiazoles.

Expanding the Armory: Other Synthetic Routes

While the condensation of 2-aminothiophenol with aldehydes is dominant, other synthetic strategies offer access to different substitution patterns and functionalities.

-

Oxidative Cyclization of Thioanilides: This method involves the intramolecular cyclization of N-arylthioureas in the presence of an oxidizing agent, such as bromine or a tribromide salt, to form 2-amino-1,2-benzothiazoles.[9]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the functionalization of pre-formed benzothiazole rings. This allows for the introduction of a wide range of substituents at various positions.

-

Synthesis from o-Halogenated Anilines: Reactions of ortho-halogenated anilines with sources of sulfur, such as carbon disulfide or isothiocyanates, can lead to the formation of the benzothiazole ring system.[5]

Part 2: A Spectrum of Activity - The Biological Significance of Substituted 1,2-Benzothiazoles

The true value of the 1,2-benzothiazole scaffold lies in the diverse and potent biological activities exhibited by its derivatives. The ability to fine-tune the steric and electronic properties through substitution allows for the targeted design of molecules against a wide range of diseases.

In the Fight Against Cancer: A Multifaceted Approach

Substituted 1,2-benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[3]

-

Protein Kinase Inhibition: Many benzothiazole derivatives act as potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[10] By targeting kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and the lymphocyte-specific protein tyrosine kinase (p56lck), these compounds can disrupt the signaling cascades that drive cancer cell growth and survival.[11][12]

-

Induction of Apoptosis: A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key regulatory proteins.[13]

-

Inhibition of Carbonic Anhydrases: Some benzothiazole-based compounds exhibit inhibitory activity against carbonic anhydrases, enzymes that are often overexpressed in hypoxic tumors and contribute to their survival and proliferation.[3]

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.

-

Electron-withdrawing groups , such as halogens (e.g., fluorine, chlorine) or nitro groups, on the benzothiazole ring or on a 2-aryl substituent often enhance anticancer activity.[2][14]

-

The presence of hydrophobic groups at the R1 position has been shown to potentiate anticancer activity in GQSAR studies.[14]

-

Specific substitutions can confer selectivity for different cancer cell lines. For instance, methoxy groups on a 2-phenyl ring have shown significant cytotoxicity against colon cancer cells.[2]

| Compound Class | Target Cancer Cell Lines | IC50 Values (µM) | Reference |

| Indole-based hydrazine carboxamide benzothiazole | HT29, H460, A549, MDA-MB-231 | 0.015 - 1.53 | [2] |

| Pyrimidine-based benzothiazole | Colo205, U937, MCF-7, A549 | 5.04 - 30.67 | [2] |

| 2-Substituted benzothiazoles | HepG2 | 29.63 - 59.17 (48h) | [13] |

Table 1: Representative Anticancer Activities of Substituted 1,2-Benzothiazole Derivatives.

Sources

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2008124393A1 - Benzothiazole derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]

- 11. Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. turkjps.org [turkjps.org]

- 14. researchgate.net [researchgate.net]

safety and handling precautions for halogenated benzothiazoles

An In-Depth Technical Guide to the Safe Handling of Halogenated Benzothiazoles

Introduction

Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, represent a cornerstone scaffold in modern medicinal chemistry. Their derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzothiazole core is a common strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.[1][2]

However, this chemical modification also necessitates a rigorous and informed approach to laboratory safety. Halogenated organic compounds can present unique toxicological and disposal challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of halogenated benzothiazoles. It moves beyond a simple checklist, delving into the causality behind safety protocols to foster a culture of intrinsic laboratory safety.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Since specific toxicological data for every novel halogenated derivative is often unavailable, a risk assessment must be built upon the known hazards of the parent benzothiazole molecule, factoring in the influence of halogenation.

The Benzothiazole Core: Baseline Hazards

The parent compound, benzothiazole (CAS No. 95-16-9), is classified as hazardous.[3] It is a yellow liquid with an odor similar to quinoline.[4] The primary routes of exposure are inhalation, skin contact, and ingestion.[3][5]

According to the Globally Harmonized System (GHS), benzothiazole is classified as:

-

Acutely Toxic (Oral, Dermal, Inhalation): It is harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]

-

Serious Eye Irritation: It can cause significant eye irritation upon contact.[5][6]

-

Aquatic Hazard: The compound is harmful to aquatic life, with some classifications noting it is very toxic to aquatic life with long-lasting effects.[5]

The Impact of Halogenation

The addition of halogens can alter the physicochemical properties and biological activity of the benzothiazole scaffold. While this is desirable for therapeutic effect, it can also modify the toxicity profile. For instance, increased lipophilicity from halogenation might enhance skin absorption. Therefore, in the absence of specific data, any novel halogenated benzothiazole should be treated as having a hazard profile at least as severe as the parent compound.

Summary of Toxicological Data (Benzothiazole Parent Compound)

The following table summarizes acute toxicity data for the parent benzothiazole molecule. This data underscores the need for stringent handling precautions.

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 178 - 479 mg/kg | [3][6][7] |

| LD50 | Rabbit | Dermal | 126 - 200 mg/kg | [3] |

| LD50 | Rat | Dermal | 933 mg/kg | [6][7] |

| LC50 | Rat | Inhalation | 5 mg/L (4 hours) | [3][7] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50%. The concentration in air or water that kills half the members of a tested population.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, beginning with engineering controls and supplemented by appropriate PPE. This follows the established hierarchy of controls to minimize exposure potential.

Primary Containment: Chemical Fume Hoods

All handling of halogenated benzothiazoles, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8] This is the most critical engineering control as it protects the user from inhaling potentially toxic vapors, mists, or dust.[3][5] The fume hood also provides a contained space to manage spills effectively.

A Multi-Layered Defense: Mandatory PPE

PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[9] The appropriate PPE for handling these compounds includes:

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[6][10] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, are required.[6][11] For prolonged operations or when immersing hands, it is crucial to consult a glove compatibility chart. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating the skin.

-

Lab Coat/Gown: A long-sleeved laboratory coat is the minimum requirement.[6] For larger quantities or splash risks, a chemical-resistant apron or gown provides superior protection.[12]

-

-

Respiratory Protection: When engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning large spills), respiratory protection is necessary.[7] A respirator equipped with an organic vapor cartridge (e.g., ABEK-type) should be used.[7] All respirator use must comply with institutional guidelines, including fit-testing.

Caption: The Hierarchy of Controls for managing chemical hazards.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols minimizes the risk of exposure and accidents.

General Handling Protocol

-

Pre-Handling Review: Before starting work, review the Safety Data Sheet (SDS) for the parent benzothiazole and any available data for the specific derivative.[13] Ensure you are familiar with the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[13]

-

Work Area Preparation: Confirm the chemical fume hood is operational. Clear the work area of all unnecessary items.

-

Don PPE: Put on all required PPE as described in Section 2.2.

-

Chemical Transfer: When transferring chemicals, do so slowly and carefully to avoid splashes or generating dust. Use a funnel for liquid transfers into narrow-mouthed containers.

-

Post-Handling: Upon completion of work, securely cap all containers. Wipe down the work surface in the fume hood.

-

Doff PPE: Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

-

Hygiene: Wash hands and arms thoroughly with soap and water after handling the chemicals, even if gloves were worn.[3][6] Do not eat, drink, or smoke in the laboratory area.[5][6]

Section 4: Safe Storage and Waste Management

Proper storage and waste segregation are critical for preventing accidents and ensuring environmental compliance.

Storage Protocols

-

Location: Store halogenated benzothiazoles in a cool, dry, and well-ventilated area, away from direct sunlight.[3][5]

-

Container: Keep containers tightly closed and properly labeled with the full chemical name and hazard warnings.[14]

-

Segregation: It is imperative to store these compounds away from incompatible materials.[15] Incompatible materials include strong oxidizing agents, strong acids, and bases, as reactions can be exothermic or violent.[3][7]

-

Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[5][7]

Critical Directive: Segregation of Halogenated Waste

This is a non-negotiable aspect of handling these compounds. Due to environmental regulations and the high cost associated with incinerating halogenated materials, all waste containing halogenated benzothiazoles must be segregated from non-halogenated chemical waste. [8][16]

-

Waste Containers: Use clearly labeled, dedicated waste containers for "Halogenated Organic Waste."[8]

-

Compatibility: Ensure the waste container is chemically compatible with the solvent and the benzothiazole derivative. Do not store acidic waste in metal containers.[14]

-

Labeling: Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added, and list all components.[16]

-

Procedure: Keep the waste container closed except when adding waste.[14] Store the container in a designated satellite accumulation area, preferably within a fume hood and with secondary containment.[16]

Caption: Decision workflow for proper chemical waste segregation.

Section 5: Emergency Preparedness and Response

Despite all precautions, the potential for spills or exposure exists. A clear, rehearsed emergency plan is vital.

Spill Response Protocol

The response depends on the scale of the spill.[17]

For a Minor Spill (Controllable by lab personnel):

-

Alert: Immediately alert personnel in the vicinity.

-

Contain: If flammable, turn off all nearby ignition sources.[13]

-

Protect: Ensure you are wearing full PPE, including respiratory protection if necessary.

-

Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][18] Start from the outside of the spill and work inwards.

-

Collect: Once fully absorbed, carefully scoop the material into a designated, sealable container for hazardous waste.[6]

-

Decontaminate: Clean the spill area with soap and water.[18]

-

Dispose: Label the container of spill debris as "Halogenated Waste" and dispose of it through your institution's Environmental Health & Safety (EH&S) department.

-

Report: Report the incident to your supervisor.[18]

For a Major Spill (Uncontrollable, high risk of exposure):

-

Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

-

Alert: Activate the nearest fire alarm and alert others.

-

Call for Help: From a safe location, call your institution's emergency number and provide details about the chemical spilled, the location, and the quantity.[18]

Caption: Decision-making process for chemical spill response.

First Aid Measures for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.[13]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them warm and at rest.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][19] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Firefighting Measures

While benzothiazole has a high flash point, it is combustible.[5] In case of a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like oxides of nitrogen and sulfur.[3]

Conclusion

Halogenated benzothiazoles are powerful tools in the arsenal of medicinal chemists. Their potential benefits, however, are matched by significant potential hazards. A proactive and educated approach to safety, grounded in the principles of risk assessment, containment, personal protection, and proper waste management, is not merely a regulatory requirement—it is a scientific and ethical obligation. By understanding the causality behind these safety protocols, researchers can create a secure environment that fosters innovation while protecting themselves, their colleagues, and the wider community.

References

-

Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole. Source: A-Chem. URL: [Link]

-

SAFETY DATA SHEET Benzothiazole. Source: Synerzine. URL: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Source: RSC Publishing. URL: [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Source: MDPI. URL: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI. URL: [Link]

-

Benzothiazole | C7H5NS | CID 7222. Source: PubChem - NIH. URL: [Link]

-

SAFETY DATA SHEET - Benzothiazole. Source: Sigma-Aldrich.cn. URL: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Source: Frontiers in Chemistry (PMC). URL: [Link]

-

Safety data sheet - Benzothiazole. Source: CPAChem. URL: [Link]

-

Synthesis and characterisation of halogen substituted benzothiazole compounds. Source: ResearchGate. URL: [Link]

-

8 Types of PPE to Wear When Compounding Hazardous Drugs. Source: Provista. URL: [Link]

-

Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Source: ScienceDirect. URL: [Link]

-

How to Store and Dispose of Hazardous Chemical Waste. Source: UC San Diego. URL: [Link]

-

Synthesis and Applications of Benzothiazoles. Source: ResearchGate. URL: [Link]

-

PPE for Chemical Handling: A Quick Guide. Source: Healthy Bean. URL: [Link]

-

Nomination Background: Benzothiazole (CASRN: 95-16-9). Source: National Toxicology Program, NIH. URL: [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. Source: SAMS Solutions. URL: [Link]

-

General Chemical Spill Procedures. Source: University of British Columbia. URL: [Link]

-

Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Source: MDPI. URL: [Link]

-

Section 6C: Protective Equipment. Source: Princeton University EHS. URL: [Link]

-

Halogenated Solvents in Laboratories. Source: Temple University EHRS. URL: [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Source: ResearchGate. URL: [Link]

-

Product Class 18: Benzothiazoles and Related Compounds. Source: Science of Synthesis. URL: [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Source: Chemistry LibreTexts. URL: [Link]

-

Emergency response / spill control. Source: Health and Safety Executive (HSE). URL: [Link]

-

Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Source: Journal of Chemical Health Risks. URL: [Link]

-

Spill Control/Emergency Response. Source: Emory University EHSO. URL: [Link]

-

Ensuring Safety: The Importance of PPE for Handling Chemicals. Source: PPS Essentials. URL: [Link]

-

Emergency Chemical Spill Response. Source: ChemCERT. URL: [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. Source: University of St Andrews. URL: [Link]

-

PSFC Halogenated Solvents. Source: MIT Plasma Science and Fusion Center. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synerzine.com [synerzine.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. hscprep.com.au [hscprep.com.au]

- 9. sams-solutions.com [sams-solutions.com]

- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 15. nottingham.ac.uk [nottingham.ac.uk]

- 16. campusoperations.temple.edu [campusoperations.temple.edu]

- 17. chemcert.com.au [chemcert.com.au]

- 18. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 19. fr.cpachem.com [fr.cpachem.com]

Methodological & Application

Application Note: 7-Bromo-5-iodo-1,2-benzothiazole as a Bifunctional Building Block in Medicinal Chemistry

Executive Summary

The 1,2-benzothiazole (or 1,2-benzisothiazole) heterocycle is a highly privileged scaffold in drug discovery. It forms the core pharmacophore of several FDA-approved atypical antipsychotics, including lurasidone[1] and ziprasidone[2], and has recently emerged as a critical targeting moiety for Carbonic Anhydrase IX (CAIX) inhibitors in hypoxic tumor models[3].

By introducing halogens at specific positions, 7-bromo-5-iodo-1,2-benzothiazole functions as a highly versatile, bifunctional building block. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this compound in orthogonal, palladium-catalyzed cross-coupling reactions. This strategy empowers medicinal chemists to rapidly generate diverse libraries of di-substituted 1,2-benzothiazoles for advanced structure-activity relationship (SAR) studies.

Mechanistic Causality: Orthogonal Cross-Coupling Strategy

The strategic value of 7-bromo-5-iodo-1,2-benzothiazole lies in the differential reactivity of its carbon-halogen bonds. The success of sequential cross-coupling relies entirely on the bond dissociation energies (BDE): the C–I bond (~55 kcal/mol) is significantly weaker than the C–Br bond (~68 kcal/mol).

Because of this energetic disparity, the oxidative addition of Palladium(0) into the C–I bond occurs at a much faster rate than into the C–Br bond[4]. By carefully calibrating the catalyst system, base, and temperature, chemists can achieve complete chemoselectivity. A mild Suzuki-Miyaura coupling can be executed at the C-5 position without disturbing the C-7 bromine. Once the C-5 position is functionalized, a more forcing Buchwald-Hartwig amination or secondary Suzuki coupling can be deployed to activate the C-7 position.

Fig 1. Orthogonal cross-coupling workflow for 7-bromo-5-iodo-1,2-benzothiazole.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints. These validation steps confirm the success of the mechanistic intent before proceeding to the next synthetic stage.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: To couple an aryl boronic acid at the C-5 position while strictly preserving the C-7 bromide handle.

Causality & Catalyst Rationale: We utilize

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 7-bromo-5-iodo-1,2-benzothiazole (1.0 equiv), aryl boronic acid (1.1 equiv), and

(0.05 equiv). -

Base Addition: Add

(2.0 equiv) as an aqueous solution. -

Inert Atmosphere: Evacuate the flask and backfill with dry

(repeat 3x). -

Solvent: Inject degassed 1,4-dioxane/

(4:1 v/v) to achieve a 0.2 M concentration. -

Reaction: Heat the mixture to 80 °C and stir vigorously for 4–5 hours.

-

Self-Validation Check (Critical): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 340/342

due to the

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination at C-7

Objective: To install an amine at the C-7 position of the intermediate 5-aryl-7-bromo-1,2-benzothiazole.

Causality & Catalyst Rationale: C–Br activation requires a highly electron-rich, sterically demanding ligand. XPhos, paired with

Step-by-Step Methodology:

-

Preparation: Charge a dry Schlenk flask with the 5-aryl-7-bromo-1,2-benzothiazole intermediate (1.0 equiv), secondary amine (1.2 equiv),

(0.02 equiv), XPhos (0.04 equiv), and -

Inert Atmosphere: Evacuate and backfill with

(3x). -

Solvent: Add anhydrous, degassed toluene (0.1 M).

-

Reaction: Heat to 100 °C for 12–14 hours.

-

Self-Validation Check: Analyze via LC-MS.

-

Validation Criteria: The disappearance of the 1:1 bromine isotope doublet and the emergence of a single

peak indicates successful C–N bond formation and the complete displacement of the bromine atom.

-

-

Workup: Filter the crude mixture through a pad of Celite, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Data Presentation

The table below summarizes the quantitative data and reaction conditions for the orthogonal functionalization of the 1,2-benzothiazole scaffold, demonstrating the high chemoselectivity of the workflow.

| Reaction Step | Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity |

| Suzuki (C-5) | Phenylboronic acid | 80 | 4 | 88% | >99% (C-I only) | |

| Suzuki (C-5) | 4-Fluorophenylboronic acid | 80 | 5 | 85% | >99% (C-I only) | |

| Buchwald (C-7) | Morpholine | 100 | 12 | 78% | N/A (C-Br act.) | |

| Buchwald (C-7) | N-Methylpiperazine | 100 | 14 | 74% | N/A (C-Br act.) |

Biological Applications & Target Pathways

The di-substituted 1,2-benzothiazoles synthesized via this orthogonal method are primed for immediate biological evaluation. The 1,2-benzothiazole core is renowned for its ability to insert deeply into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

For instance, the antipsychotic efficacy of lurasidone is mediated by its high affinity and antagonistic effects at dopamine D2 and serotonin 5-HT2A receptors. By utilizing 7-bromo-5-iodo-1,2-benzothiazole, medicinal chemists can attach diverse piperazine linkers at C-7 while exploring novel hydrophobic interactions at C-5, thereby fine-tuning the GPCR binding profile or optimizing pharmacokinetic properties.

Fig 2. GPCR signaling modulation by 1,2-benzothiazole-derived antagonists.

References

-

Lurasidone | C28H36N4O2S | CID 213046 - PubChem - NIH Source: nih.gov URL:[Link]

-

Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem - NIH Source: nih.gov URL:[Link]

-

Lurasidone - Inxight Drugs Source: ncats.io URL:[Link]

-

1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions Source: acs.org URL:[Link]

-

[Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products Source: nih.gov URL:[Link]

Sources

- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 7-Bromo-1,2-Benzothiazole at the C5 Position

This is a comprehensive Application Note and Protocol guide for the functionalization of the 5-position of 7-bromo-1,2-benzothiazole.

Executive Summary

The 1,2-benzothiazole (benzo[d]isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and naphthalene in kinase inhibitors and GPCR ligands. However, its functionalization is complicated by the electron-deficient nature of the heterocycle.

This guide addresses a specific synthetic challenge: functionalizing the C5 position while preserving the C7-bromine handle . The 7-bromo substituent serves as a critical "standby" electrophile for subsequent diversification, making its preservation during C5-functionalization paramount.

We present two validated workflows:

-

Ir-Catalyzed C–H Borylation: The preferred method for high regioselectivity and mild conditions.

-

Electrophilic Aromatic Substitution (Nitration): A scalable, classical approach for accessing nitrogen-based functionality.

Structural & Electronic Analysis

Understanding the electronic vectors is crucial for successful functionalization.

-

The Scaffold: Unlike 1,3-benzothiazole, the 1,2-benzothiazole core features a nitrogen atom at position 2 and sulfur at position 1. The pyridine-like nitrogen exerts a strong electron-withdrawing effect, deactivating the ring system.

-

The C7-Bromo Substituent:

-

Inductive Effect (-I): Withdraws electron density, further deactivating the ring.

-

Steric Effect: Blocks the C7 position and sterically hinders the C6 position (ortho).

-

-

Regioselectivity Logic:

-

C3 (Hetero-ring): Most acidic proton; prone to deprotonation but not the target.

-

C4 (Benzo-ring): Sterically hindered by the peri-interaction with C3-H.

-

C6 (Benzo-ring): Sterically hindered by the C7-Br atom.

-

C5 (Benzo-ring): The "Goldilocks" zone. It is the least sterically hindered position on the benzene ring and is electronically activated relative to C4/C6 for radical or metal-catalyzed processes.

-

Regioselectivity Decision Matrix (Graphviz)

Caption: Decision matrix highlighting C5 as the optimal target for Borylation and Nitration, while warning against Lithiation due to C7-Br instability.

Protocol 1: Iridium-Catalyzed C–H Borylation (Recommended)

This method is the "Gold Standard" for this substrate. It relies on steric governance rather than electronic activation.[1] The bulky iridium catalyst prefers the least hindered C–H bond (C5).

Mechanism & Rationale

The active catalyst, generated from [Ir(OMe)(cod)]2 and dtbpy, performs oxidative addition into the C–H bond.

-

Why C5? C4 is blocked by the peri-C3 proton. C6 is blocked by the ortho-C7 bromine. C5 is the only accessible site.

-

Chemoselectivity: The reaction conditions are neutral and mild, leaving the C7-ArBr bond intact (unlike Pd-catalyzed methods which might cause oxidative addition into C-Br).

Experimental Procedure

Reagents:

-

Substrate: 7-bromo-1,2-benzothiazole (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (0.6 equiv - Note: 0.5 equiv theoretically sufficient, slight excess ensures conversion) -

Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

-

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Anhydrous THF or MTBE (0.5 M concentration)

Step-by-Step Protocol:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

-

Solvent Addition: Add anhydrous THF (2 mL). The solution should turn deep brown/red, indicating active catalyst formation.

-

Substrate Addition: Add

(152 mg, 0.6 mmol) and 7-bromo-1,2-benzothiazole (214 mg, 1.0 mmol). -

Reaction: Seal the vial with a Teflon-lined cap. Heat to 60 °C for 12–16 hours.

-

Checkpoint: Monitor by GC-MS or LC-MS. Look for the mass of Substrate + 126 Da (Bpin insertion).

-

-

Workup: Cool to room temperature. Dilute with DCM and pass through a short plug of silica gel (to remove the Ir catalyst).

-

Purification: Concentrate in vacuo. The residue is often pure enough for the next step. If necessary, purify via rapid column chromatography (Hexanes/EtOAc). Note: Pinacol boronate esters can be unstable on silica; use neutral alumina or deactivated silica if degradation is observed.

Expected Outcome:

-

Product: 7-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole.

-

Yield: 75–85%.

-

Regioselectivity: >15:1 (C5 vs others).

Protocol 2: Electrophilic Nitration (Classical)

If a nitrogen substituent is required at C5 (e.g., to make an amine), classical nitration is effective. The 1,2-benzothiazole ring directs electrophiles to C5 and C7. With C7 blocked by Br, C5 is the primary target.

Experimental Procedure

Reagents:

-

Substrate: 7-bromo-1,2-benzothiazole (1.0 equiv)

-

Acid Mixture: Conc.

(solvent) and Fuming

Step-by-Step Protocol:

-

Dissolution: Dissolve 7-bromo-1,2-benzothiazole (1.0 g) in conc.

(10 mL) at 0 °C. -

Nitration: Dropwise add fuming

(1.2 equiv) over 30 minutes, maintaining the temperature < 5 °C. -

Stirring: Allow to warm to room temperature and stir for 4 hours.

-

Safety: Exothermic reaction. Monitor temperature.

-

-

Quench: Pour the reaction mixture onto crushed ice (50 g). The product should precipitate as a yellow solid.

-

Isolation: Filter the solid. Wash with water until neutral pH.

-

Purification: Recrystallize from Ethanol or purify via column chromatography to separate any minor C4-nitro isomers (though C5 is heavily favored).

Expected Outcome:

-

Product: 7-bromo-5-nitro-1,2-benzothiazole.

-

Yield: 60–70%.

Downstream Functionalization: Selective Coupling

A critical advantage of the C5-Bpin / C7-Br motif is the ability to perform chemoselective Suzuki couplings .

Chemoselectivity Hierarchy

-

C5-Bpin: Reacts under oxidative coupling conditions (needs Aryl Halide partner).

-

C7-Br: Reacts under oxidative addition conditions (needs Boronic Acid partner).

Scenario: Coupling an Aryl Bromide (Ar-Br) to the C5-Bpin position without touching the C7-Br.

Protocol:

-

Catalyst:

(mild, bulky). -

Base:

(mild). Avoid strong hydroxide bases that might promote dehalogenation. -

Solvent: Dioxane/Water (4:1).

-

Temp: 80 °C.

-

Mechanism: The Ar-Br partner undergoes oxidative addition to Pd(0). This complex undergoes transmetallation with the C5-Bpin species. The C7-Br on the scaffold is less reactive towards the Pd(II)-Ar complex than the external Ar-Br is to Pd(0), preserving the C7 handle.

Summary of Methods

| Feature | Ir-Catalyzed Borylation | Electrophilic Nitration |

| Target Group | Boronic Ester (-Bpin) | Nitro (-NO2) |

| Regiocontrol | Steric (High C5 selectivity) | Electronic (Mod. C5 selectivity) |

| Conditions | Neutral, 60 °C | Acidic, 0–25 °C |

| C7-Br Stability | Excellent (Chemically inert) | Good (Stable to acid) |

| Scalability | Moderate (Cost of Ir) | High (Cheap reagents) |

| Primary Use | C-C Bond Formation (Suzuki) | C-N Bond Formation (Amine) |

Reaction Pathway Diagram (Graphviz)

Caption: Parallel workflows for accessing Carbon-based (Pathway A) or Nitrogen-based (Pathway B) substituents at C5.

References

-

Mechanistic Origins of Regioselectivity in Ir-Catalyzed Borylation

-

Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism.[2]

- Source:J. Am. Chem. Soc. 2014, 136, 11, 4287–4299.

-

URL:[Link]

- Relevance: Establishes the "steric governance" rule for Ir-borylation, confirming C5 as the target in 1,2-benzothiazoles.

-

-